2-[4-(2-bromobenzenesulfonamido)phenyl]-N,N-dimethylacetamide
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Overview
Description
2-[4-(2-bromobenzenesulfonamido)phenyl]-N,N-dimethylacetamide is an organic compound characterized by its complex structure, which includes a bromobenzenesulfonamido group attached to a phenyl ring, further connected to a dimethylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-bromobenzenesulfonamido)phenyl]-N,N-dimethylacetamide typically involves multiple steps:
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Formation of the Bromobenzenesulfonamide Intermediate
Starting Materials: 2-bromobenzenesulfonyl chloride and aniline.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at room temperature.
Product: 2-bromobenzenesulfonamide.
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Coupling with Dimethylacetamide
Starting Materials: 2-bromobenzenesulfonamide and N,N-dimethylacetamide.
Reaction Conditions: The coupling reaction is facilitated by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in an inert atmosphere.
Product: this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
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Substitution Reactions
Conditions: Typically involve nucleophiles such as amines or thiols.
Products: Substituted derivatives where the bromine atom is replaced by the nucleophile.
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Oxidation Reactions
Conditions: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Products: Oxidized forms of the compound, potentially altering the sulfonamide group.
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Reduction Reactions
Conditions: Use of reducing agents such as lithium aluminum hydride.
Products: Reduced derivatives, possibly affecting the bromobenzene or sulfonamide groups.
Common Reagents and Conditions
Nucleophiles: Amines, thiols.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Scientific Research Applications
Chemistry
In chemistry, 2-[4-(2-bromobenzenesulfonamido)phenyl]-N,N-dimethylacetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its sulfonamide group is known for its biological activity, and modifications of this compound could lead to the development of new drugs with antibacterial, antifungal, or anticancer properties.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in polymer science and nanotechnology.
Mechanism of Action
The mechanism of action of 2-[4-(2-bromobenzenesulfonamido)phenyl]-N,N-dimethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The bromine atom may also participate in halogen bonding, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
2-[4-(2-chlorobenzenesulfonamido)phenyl]-N,N-dimethylacetamide: Similar structure but with a chlorine atom instead of bromine.
2-[4-(2-fluorobenzenesulfonamido)phenyl]-N,N-dimethylacetamide: Contains a fluorine atom, offering different reactivity and biological properties.
2-[4-(2-iodobenzenesulfonamido)phenyl]-N,N-dimethylacetamide: Iodine substitution, which may affect the compound’s reactivity and interaction with biological targets.
Uniqueness
2-[4-(2-bromobenzenesulfonamido)phenyl]-N,N-dimethylacetamide is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance the compound’s binding affinity and specificity in biological systems, making it a valuable candidate for drug development and other applications.
Properties
IUPAC Name |
2-[4-[(2-bromophenyl)sulfonylamino]phenyl]-N,N-dimethylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O3S/c1-19(2)16(20)11-12-7-9-13(10-8-12)18-23(21,22)15-6-4-3-5-14(15)17/h3-10,18H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQGZZSSHGQKKDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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